molecular formula C7H6O3 B126233 2,3-Dihydroxybenzaldehyde CAS No. 24677-78-9

2,3-Dihydroxybenzaldehyde

Cat. No. B126233
Key on ui cas rn: 24677-78-9
M. Wt: 138.12 g/mol
InChI Key: IXWOUPGDGMCKGT-UHFFFAOYSA-N
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Patent
US05420308

Procedure details

152.0 g (1.0 mol) of o-vanillin and 200 ml of azeotropic hydrobromic acid (47.5% strength) are stirred under reflux in 500 ml of glacial acetic acid for 2.5 hours. The acid mixture is then distilled off and the residue is subjected to fractional vacuum distillation. The redistilled fraction having a boiling point of 120°-125° C./12 mbar is purified by recrystallisation from 1 l of heptane (hexane is also possible and is recovered). 97 g (70% of theory) of 2,3-dihydroxybenzaldehyde of melting point 105°-107° C. are obtained.
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:6]([O:7]C)[C:4]=1[OH:5].Br>C(O)(=O)C>[OH:5][C:4]1[C:6]([OH:7])=[CH:9][CH:10]=[CH:11][C:3]=1[CH:2]=[O:1]

Inputs

Step One
Name
Quantity
152 g
Type
reactant
Smiles
O=CC1=C(O)C(OC)=CC=C1
Name
Quantity
200 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The acid mixture is then distilled off
DISTILLATION
Type
DISTILLATION
Details
the residue is subjected to fractional vacuum distillation
CUSTOM
Type
CUSTOM
Details
is purified by recrystallisation from 1 l of heptane (hexane
CUSTOM
Type
CUSTOM
Details
is recovered)

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=O)C=CC=C1O
Measurements
Type Value Analysis
AMOUNT: MASS 97 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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